N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide
CAS No.:
Cat. No.: VC16126258
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O3 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide |
| Standard InChI | InChI=1S/C19H17N3O3/c1-3-12-25-17-7-5-4-6-15(17)13-20-22-19(24)18(23)21-16-10-8-14(2)9-11-16/h1,4-11,13H,12H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
| Standard InChI Key | XLBXGRDHMPTNBH-DEDYPNTBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC#C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC#C |
Introduction
Chemical Structure and Identifiers
Molecular Architecture
The compound’s IUPAC name, N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide, reflects its hybrid structure. Key features include:
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Oxamide backbone: Central oxamide group () linking two aromatic systems.
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4-Methylphenyl group: A para-substituted toluene moiety attached to one nitrogen.
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(E)-Configured Schiff base: A methylideneamino group () in the E configuration, connected to a 2-prop-2-ynoxyphenyl ring.
The propargyloxy group (\text{-OCC#CH}) introduces sp-hybridized carbons, enhancing structural rigidity and potential reactivity.
Chemical Identifiers
The compound’s identifiers are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC#C |
| InChI Key | XLBXGRDHMPTNBH-DEDYPNTBSA-N |
| PubChem CID | 9639601 |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide typically involves sequential functionalization (Figure 1):
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Oxamide Core Formation: Condensation of oxalic acid derivatives with amines.
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Schiff Base Formation: Reaction of an aldehyde (e.g., 2-prop-2-ynoxybenzaldehyde) with an amine to generate the imine linkage.
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Coupling Reactions: Connecting the 4-methylphenyl and propargyloxy-substituted moieties via amide bonds.
Key Reaction Steps
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Step 1: Synthesis of 2-prop-2-ynoxybenzaldehyde by alkylation of 2-hydroxybenzaldehyde with propargyl bromide.
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Step 2: Condensation with 4-methylaniline to form the Schiff base intermediate.
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Step 3: Coupling with oxalyl chloride to yield the final oxamide product.
Variations in catalysts (e.g., acetic acid for imine formation) and solvents (e.g., DMF for amidation) influence yields.
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include at ~1680–1700 cm (oxamide) and at ~2100 cm.
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NMR: NMR would show singlet peaks for the propargyl protons (~2.5 ppm) and aromatic protons in the 6.5–8.0 ppm range.
Biological Activity and Applications
Therapeutic Prospects
The Schiff base moiety is known for chelating metal ions, suggesting potential in designing metalloenzyme inhibitors. Additionally, the compound’s rigidity makes it a candidate for drug delivery systems requiring stable molecular frameworks.
Industrial and Research Applications
Material Science
The propargyl group enables click chemistry applications, such as Huisgen cycloaddition, for polymer functionalization. This reactivity could be leveraged in creating conductive or self-healing materials.
Agricultural Chemistry
Schiff base derivatives are explored as agrochemicals for their pesticidal and herbicidal activities. The compound’s stability under UV light may enhance field efficacy compared to traditional agents .
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